molecular formula C7H11Li B14316420 Lithium (cyclohex-3-en-1-yl)methanide CAS No. 113260-59-6

Lithium (cyclohex-3-en-1-yl)methanide

Cat. No.: B14316420
CAS No.: 113260-59-6
M. Wt: 102.1 g/mol
InChI Key: LXDUWNZXBJJGAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium (cyclohex-3-en-1-yl)methanide is an organolithium compound with the chemical formula C7H11Li. This compound is characterized by the presence of a lithium atom bonded to a cyclohexenyl group, making it a valuable reagent in organic synthesis due to its reactivity and ability to form carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Lithium (cyclohex-3-en-1-yl)methanide can be synthesized through the reaction of cyclohex-3-en-1-ylmethanol with a strong base such as lithium diisopropylamide (LDA) in an anhydrous solvent like tetrahydrofuran (THF). The reaction typically takes place at low temperatures to ensure the stability of the organolithium compound .

Industrial Production Methods

The use of automated systems for the addition of reagents and temperature control is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Lithium (cyclohex-3-en-1-yl)methanide undergoes various types of reactions, including:

Common Reagents and Conditions

    Carbonyl Compounds: Reacts with aldehydes and ketones under anhydrous conditions to form alcohols.

    Halides: Reacts with alkyl halides in the presence of a polar aprotic solvent like THF.

    Oxidizing Agents: Can be oxidized using agents like iodine or bromine.

Major Products Formed

Scientific Research Applications

Lithium (cyclohex-3-en-1-yl)methanide has several applications in scientific research:

Mechanism of Action

The mechanism of action of lithium (cyclohex-3-en-1-yl)methanide involves the nucleophilic attack of the lithium-bound carbon on electrophilic centers in target molecules. This results in the formation of new carbon-carbon bonds. The lithium atom stabilizes the negative charge on the carbon, making it highly reactive .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium (cyclohex-3-en-1-yl)methanide is unique due to the presence of the cyclohexene ring, which imparts different reactivity compared to its saturated or aromatic counterparts. This makes it particularly useful in reactions requiring the formation of cyclic structures .

Properties

CAS No.

113260-59-6

Molecular Formula

C7H11Li

Molecular Weight

102.1 g/mol

IUPAC Name

lithium;4-methanidylcyclohexene

InChI

InChI=1S/C7H11.Li/c1-7-5-3-2-4-6-7;/h2-3,7H,1,4-6H2;/q-1;+1

InChI Key

LXDUWNZXBJJGAS-UHFFFAOYSA-N

Canonical SMILES

[Li+].[CH2-]C1CCC=CC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.